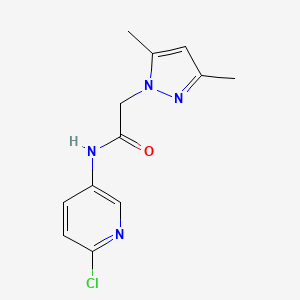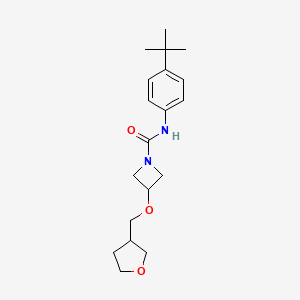
N-(4-(tert-butyl)phenyl)-3-((tetrahydrofuran-3-yl)methoxy)azetidine-1-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-(tert-butyl)phenyl)-3-((tetrahydrofuran-3-yl)methoxy)azetidine-1-carboxamide is a useful research compound. Its molecular formula is C19H28N2O3 and its molecular weight is 332.444. The purity is usually 95%.
BenchChem offers high-quality N-(4-(tert-butyl)phenyl)-3-((tetrahydrofuran-3-yl)methoxy)azetidine-1-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(4-(tert-butyl)phenyl)-3-((tetrahydrofuran-3-yl)methoxy)azetidine-1-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Synthesis and Anticancer Potential
A study on the synthesis of functionalized amino acid derivatives, including compounds related to N-(4-(tert-butyl)phenyl)-3-((tetrahydrofuran-3-yl)methoxy)azetidine-1-carboxamide, has shown promise in anticancer applications. These compounds have demonstrated interesting cytotoxicity against human cancer cell lines, particularly ovarian and oral cancers, suggesting potential in designing new anticancer agents (Kumar et al., 2009).
Chemical Modification and Analgesic Activity
Research into the chemical modification of N-(4-tert-butylphenyl)-4-(3-chloropyridin-2-yl) piperazine-1-carboxamide, a compound closely related to the subject molecule, has been conducted to address its side effects and pharmacokinetic profile. This has led to the development of novel analogs with improved pharmacological and tolerability profiles, indicating the versatility of such compounds in therapeutic applications (Nie et al., 2020).
Applications in Material Science
A study on organogels based on J- and H-type aggregates of amphiphilic perylenetetracarboxylic diimides, which include structural elements akin to N-(4-(tert-butyl)phenyl)-3-((tetrahydrofuran-3-yl)methoxy)azetidine-1-carboxamide, has revealed significant insights into the design of novel organogels. These compounds can form fluorescent gels, indicating their potential applications in the material sciences, particularly in the creation of responsive, smart materials (Wu et al., 2011).
Development of CCR5 Antagonists
The practical synthesis of CCR5 antagonists, which include chemical motifs present in N-(4-(tert-butyl)phenyl)-3-((tetrahydrofuran-3-yl)methoxy)azetidine-1-carboxamide, highlights the importance of such compounds in the development of orally active agents for potential therapeutic use. This research underscores the compound's relevance in the pharmaceutical industry, especially in the context of treating diseases like HIV (Ikemoto et al., 2005).
Antimicrobial Applications
The synthesis and characterization of substituted phenyl azetidines, related to the core structure of N-(4-(tert-butyl)phenyl)-3-((tetrahydrofuran-3-yl)methoxy)azetidine-1-carboxamide, have been explored for their potential antimicrobial activities. This research opens up new avenues for developing antimicrobial agents, highlighting the compound's utility beyond its initial scope (Doraswamy & Ramana, 2013).
Propriétés
IUPAC Name |
N-(4-tert-butylphenyl)-3-(oxolan-3-ylmethoxy)azetidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H28N2O3/c1-19(2,3)15-4-6-16(7-5-15)20-18(22)21-10-17(11-21)24-13-14-8-9-23-12-14/h4-7,14,17H,8-13H2,1-3H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BCVRGRGRZZOOSG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)NC(=O)N2CC(C2)OCC3CCOC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H28N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-tert-butylphenyl)-3-[(oxolan-3-yl)methoxy]azetidine-1-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

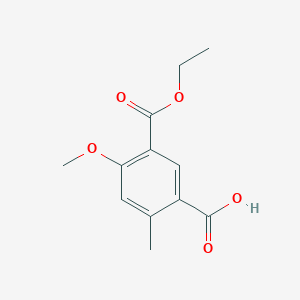
![N-[2-(1H-Indazol-6-yl)ethyl]but-2-ynamide](/img/structure/B2419760.png)
![2-(4-oxobenzofuro[3,2-d]pyrimidin-3(4H)-yl)-N-(4-(trifluoromethoxy)phenyl)acetamide](/img/structure/B2419762.png)
![6-(3,5-dimethyl-1H-pyrazol-1-yl)-2-({1-[3-(trifluoromethyl)pyridin-2-yl]azetidin-3-yl}methyl)-2,3-dihydropyridazin-3-one](/img/structure/B2419764.png)
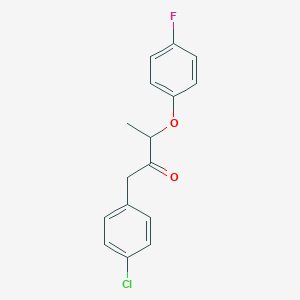
![N-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-4-((4-fluorophenyl)sulfonyl)butanamide](/img/structure/B2419766.png)
![2-((3-(Pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)hexanoic acid](/img/structure/B2419769.png)
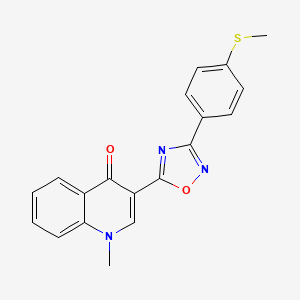

![6-methyl-3-[3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-2H-chromen-2-one](/img/structure/B2419772.png)

![N-(benzo[d]thiazol-2-yl)-4-cyano-N-(3-morpholinopropyl)benzamide hydrochloride](/img/structure/B2419775.png)
![((1R,5S)-3-(1H-imidazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)(7-methoxybenzofuran-2-yl)methanone](/img/structure/B2419778.png)
